molecular formula C19H20N4O4 B4682349 (5Z)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione

(5Z)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione

Cat. No.: B4682349
M. Wt: 368.4 g/mol
InChI Key: ACNQYJDZSXHWIO-YVLHZVERSA-N
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Description

(5Z)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, an imidazolidine-2,4-dione core, and a nitrobenzyl group

Properties

IUPAC Name

(5Z)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-4-21-12(2)9-15(13(21)3)10-17-18(24)22(19(25)20-17)11-14-5-7-16(8-6-14)23(26)27/h5-10H,4,11H2,1-3H3,(H,20,25)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNQYJDZSXHWIO-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=C1C)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the pyrrole and nitrobenzyl groups through condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrobenzyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(5Z)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is investigated for its use in the development of new materials with unique properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-chlorobenzyl)imidazolidine-2,4-dione
  • (5Z)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione

Uniqueness

Compared to similar compounds, (5Z)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione

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